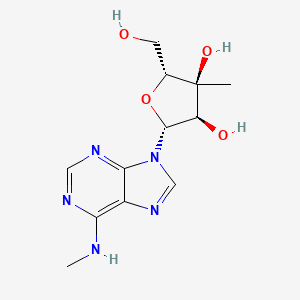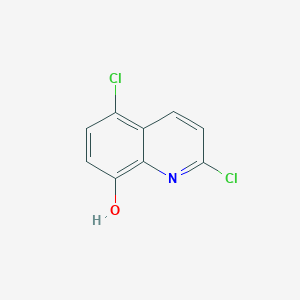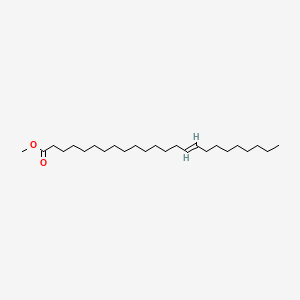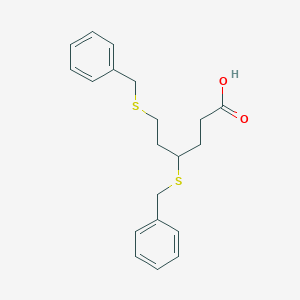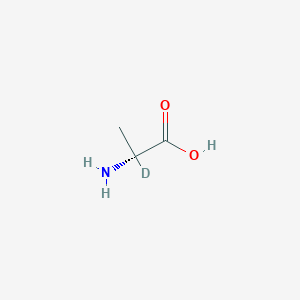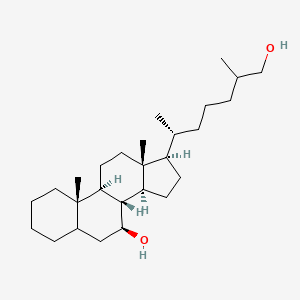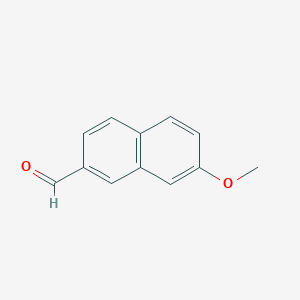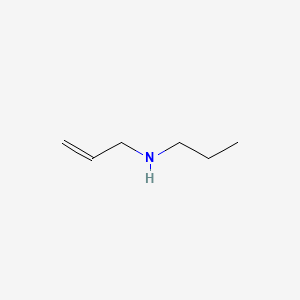![molecular formula C7H8N2 B3272392 6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 5661-00-7](/img/structure/B3272392.png)
6,7-dihydro-5H-cyclopenta[d]pyrimidine
説明
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine can be achieved through multicomponent reactions. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of these derivatives. The reaction involves several steps, including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. The resulting compounds exhibit diverse structural variations and potential biological activities .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine consists of a five-membered cyclopentane ring fused to a six-membered pyrimidine ring. The compound’s empirical formula indicates seven carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The arrangement of atoms in the fused ring system determines its properties and reactivity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its unique structure. These reactions may involve nucleophilic substitutions, cyclizations, and functional group transformations. For example, the addition of alkylating agents can lead to the formation of thioesters, which subsequently undergo aromatization to yield different end products. The specific reactions depend on the substituents and reaction conditions .
科学的研究の応用
VEGFR 2 Inhibition
6,7-Dihydro-5H-cyclopenta[d]pyrimidine derivatives have been identified as novel scaffolds with significant inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR 2). Derivatives such as compounds 6c and 6b demonstrated potent VEGFR 2 inhibition, indicating their potential in therapeutic applications targeting this receptor (Sobhy et al., 2019).
Pharmaceutical and Antimicrobial Uses
This compound is primarily used in pharmaceutical research, specifically as a side-chain in the production of fourth-generation Cefpirome. Its applications extend to bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. The acrolein route is noted for its high yield in synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine, a closely related compound (Fu Chun, 2007).
Antibacterial and Antifungal Activity
Substituted pyrimidine derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine, obtained via one-pot three-component reactions, have been found to possess potential antibacterial and antifungal activities. These derivatives offer a convenient synthesis route and showcase promising biological activity (Tugcu & Turhan, 2018).
Antioxidant Properties
7-Thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been synthesized and evaluated for antioxidant activity. The antiradical activity of these derivatives was found to significantly depend on the structure of the substituent in the thioether fragment (Kononevich et al., 2014).
Synthesis and Modification
Various derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, involving substitutions in the aliphatic ring, have been synthesized and characterized. This research provides insights into the substitution reactions and transformations of these compounds (Papoyan et al., 2012).
Platelet Aggregation Inhibition
4-Substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines have been synthesized and shown to have inhibitory activities against collagen-induced platelet aggregation. This research contributes to the understanding of these compounds in potentially modulating platelet function (Sasaki et al., 1990).
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-5-9-7(6)3-1/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPTJXRJDXLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

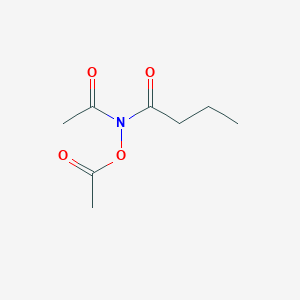

![3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3272333.png)

